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Compound of Interest

Compound Name:
(2,4-Dioxo-3,4-dihydro-2H-

pyrimidin-1-yl)-acetic acid

Cat. No.: B1295708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Uracil-1-acetic acid has emerged as a versatile scaffold in medicinal chemistry, primarily

serving as a linker for the development of novel therapeutic agents with significant potential in

antiviral and anticancer applications. This guide provides a comparative analysis of the

performance of various Uracil-1-acetic acid derivatives, supported by experimental data from

recent literature.

Antiviral Potential: Targeting Tick-Borne
Encephalitis Virus (TBEV)
Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have demonstrated notable efficacy

against the tick-borne encephalitis virus (TBEV). Researchers have synthesized ramified

molecules, or cluster compounds, to investigate the effect of multivalency on antiviral activity.

Comparative Antiviral Activity
A study focused on synthesizing derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and

evaluating their ability to inhibit TBEV reproduction in a porcine embryo kidney (PEK) cell

culture.[1] The results, summarized below, highlight the potent antiviral activity of these

compounds, with some exhibiting efficacy in the low nanomolar range.
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Compound Description EC50 (nM) against TBEV

9f
Ramified cluster with

peryleneethynyluracil units
1-3

Other derivatives

Four compounds, including

monomeric and cluster

structures

1-3

EC50: Half-maximal effective concentration.

Experimental Protocols
Antiviral Activity Assay:.[1]

Cell Line: Porcine embryo kidney (PEK) cells.

Virus: Tick-borne encephalitis virus (TBEV).

Methodology: The efficiency of TBEV reproduction inhibition was measured in the PEK cell

culture. The half-maximal effective concentration (EC50) was determined for each

compound.

Synthesis of Antiviral Derivatives
The synthesis of these antiviral agents involves a multi-step process, beginning with the

modification of 5-iodouracil and culminating in a copper-catalyzed azide-alkyne cycloaddition

(CuAAC) click reaction to attach the perylene scaffold to various azide-containing cores.
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Figure 1. Synthetic workflow for ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic

acid.

Anticancer Potential: Enhancing Camptothecin's
Efficacy
Uracil-1'(N)-acetic acid has been utilized to create novel ester derivatives of 20(S)-

camptothecins (CPTs), a class of potent anticancer agents that inhibit topoisomerase I.[2][3]

These modifications aim to improve the therapeutic index of CPTs.

Comparative In Vitro Cytotoxicity
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A series of substituted uracil-1'(N)-acetic acid esters of CPTs were synthesized and evaluated

for their in vitro cytotoxicity against a panel of human cancer cell lines.[2][3][4][5][6] The results

are compared with the parent compound, Camptothecin (CPT), and a clinically used analogue,

Topotecan (TPT).

Compound A549 (Lung)
Bel7402
(Liver)

BGC-823
(Gastric)

HCT-8
(Colon)

A2780
(Ovarian)

CPT Comparable Comparable Comparable Comparable Comparable

TPT Less Active Less Active Less Active Less Active Less Active

Uracil-CPT

Esters

(general)

Comparable

or Superior to

TPT

Comparable

or Superior to

TPT

Comparable

or Superior to

TPT

Comparable

or Superior to

TPT

Comparable

or Superior to

TPT

Compound

12
Potent Potent Potent Potent Potent

Compound

13
Potent Potent Potent Potent Potent

Data presented is a qualitative summary from the cited literature. Specific IC50 values were not

consistently provided across all sources in a comparable format.

The studies consistently report that the synthesized uracil-CPT esters exhibit cytotoxicities that

are higher than Topotecan and comparable to, or in some cases superior to, Camptothecin.[3]

[4][5][6] Notably, compounds 12 and 13 from one study were identified as having the best

efficacy.[2]

Comparative In Vivo Antitumor Activity
Selected compounds were further evaluated for their in vivo antitumor activity in mouse

models.[2]
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Compound Mouse Model
Antitumor Activity
Comparison

12 & 13 H22 (Mouse Liver Carcinoma)
Close to Paclitaxel and

Cyclophosphamide

12
BGC-823 (Human Gastric

Carcinoma)
Similar to Irinotecan

12
Bel-7402 (Human

Hepatocarcinoma)
Better than Topotecan

These in vivo results suggest that derivatization with uracil-1'(N)-acetic acid can lead to

compounds with significant antitumor activity, comparable or superior to established

chemotherapeutic agents.[2]

Experimental Protocols
In Vitro Cytotoxicity Assay:.[2][3][4][5][6]

Cell Lines: Human lung carcinoma (A549), human hepatocarcinoma (Bel7402), human

gastric carcinoma (BGC-823), human colon adenocarcinoma (HCT-8), and human ovarian

carcinoma (A2780).

Methodology: The in vitro antitumor activity was evaluated against the panel of cancer cell

lines. The cytotoxicity of the compounds was compared to that of Camptothecin (CPT) and

Topotecan (TPT).

In Vivo Antitumor Activity Assay:.[2]

Animal Models: Mice bearing H22 (liver), BGC-823 (gastric), and Bel-7402 (liver) tumors.

Methodology: The antitumor activity of the selected compounds was evaluated and

compared to standard chemotherapeutic drugs such as Paclitaxel, Cyclophosphamide, and

Irinotecan.
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The synthesis of these anticancer agents is achieved through an acylation reaction, where

substituted uracil-1'(N)-acetic acids are esterified with the 20-hydroxyl group of 20(S)-

camptothecin.

Synthesis of Anticancer Uracil-1-Acetic Acid Derivatives

20(S)-Camptothecin

Uracil-1'(N)-acetic acid esters
of Camptothecin

Acylation

Substituted
Uracil-1'(N)-acetic acid

Click to download full resolution via product page

Figure 2. General synthetic scheme for Uracil-1'(N)-acetic acid esters of Camptothecins.

Conclusion
The literature indicates that Uracil-1-acetic acid is a valuable building block for creating novel

therapeutic agents. Its derivatives have shown significant promise in both antiviral and

anticancer applications. In the context of TBEV, derivatization has led to compounds with

potent, low nanomolar efficacy. For cancer therapy, esterification of camptothecins with uracil-

1'(N)-acetic acid has produced compounds with in vitro and in vivo activity comparable or

superior to existing clinical drugs like Topotecan and Irinotecan. Further research into the

structure-activity relationships of these derivatives is warranted to optimize their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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